3-Methyl-D-aspartic acid, (3R)-

Physicochemical profiling Lipophilicity Blood-brain barrier prediction

3-Methyl-D-aspartic acid, (3R)- [IUPAC: (2R,3R)-2-amino-3-methylbutanedioic acid, CAS 86562-29-0] is a non-proteinogenic D-α-amino acid belonging to the class of C-3-substituted aspartic acid derivatives. With a molecular formula of C₅H₉NO₄ and a molecular weight of 147.13 g/mol, it bears a methyl substituent at the β-carbon (C-3) of the aspartic acid backbone in the (R) absolute configuration, yielding two defined stereocenters with (2R,3R) or D-threo geometry.

Molecular Formula C5H9NO4
Molecular Weight 147.13 g/mol
CAS No. 86562-29-0
Cat. No. B12735553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-D-aspartic acid, (3R)-
CAS86562-29-0
Molecular FormulaC5H9NO4
Molecular Weight147.13 g/mol
Structural Identifiers
SMILESCC(C(C(=O)O)N)C(=O)O
InChIInChI=1S/C5H9NO4/c1-2(4(7)8)3(6)5(9)10/h2-3H,6H2,1H3,(H,7,8)(H,9,10)/t2-,3-/m1/s1
InChIKeyLXRUAYBIUSUULX-PWNYCUMCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-D-aspartic acid (3R)- (CAS 86562-29-0): Structural Identity, Compound Class, and Procurement Context


3-Methyl-D-aspartic acid, (3R)- [IUPAC: (2R,3R)-2-amino-3-methylbutanedioic acid, CAS 86562-29-0] is a non-proteinogenic D-α-amino acid belonging to the class of C-3-substituted aspartic acid derivatives . With a molecular formula of C₅H₉NO₄ and a molecular weight of 147.13 g/mol, it bears a methyl substituent at the β-carbon (C-3) of the aspartic acid backbone in the (R) absolute configuration, yielding two defined stereocenters with (2R,3R) or D-threo geometry . It is structurally and functionally distinct from the more widely recognized N-methyl-D-aspartic acid (NMDA, CAS 6384-92-5), which carries the methyl group on the α-nitrogen rather than the carbon skeleton [1]. This compound is supplied exclusively for research purposes and is not intended for human therapeutic or veterinary use .

Why 3-Methyl-D-aspartic acid (3R)- Cannot Be Interchanged with N-Methyl-D-aspartate (NMDA) or Other Aspartate Analogs


Substituting 3-methyl-D-aspartic acid (3R)- with the structurally similar but mechanistically distinct NMDA (N-methyl-D-aspartic acid, methylated on nitrogen) or with unsubstituted D-aspartic acid introduces a fundamental confound in any experiment: the site of methylation (C-3 backbone vs. N-terminal nitrogen) determines entirely different pharmacological, enzymatic, and transport recognition profiles . In the methylaspartate ammonia-lyase (MAL) system, a change in C-3 stereochemistry from (S) to (R) flips the elimination mechanism from concerted to stepwise carbocationic, demonstrating that even a single stereochemical inversion at C-3 produces a qualitatively different enzymatic fate [1]. Furthermore, the (2S,3S)-isomer of 3-methylaspartate serves as the natural starter unit in macrolactam polyketide antibiotic biosynthesis (e.g., vicenistatin), whereas the (2S,3R)-isomer is explicitly not incorporated—confirming that stereoisomers of 3-methylaspartate are not biologically interchangeable [2]. Any attempt to substitute an alternative aspartate analog in a stereochemically or enzymatically defined system without verification of isomeric identity risks invalidating experimental conclusions.

Quantitative Differentiation Evidence for 3-Methyl-D-aspartic acid (3R)- Versus Closest Analogs


C-3 Methylation vs. N-Methylation: Predicted Lipophilicity Shift Relative to N-Methyl-D-aspartic Acid (NMDA)

3-Methyl-D-aspartic acid (3R)- (C-3 methylation) exhibits a predicted ACD/LogP of −0.32, whereas its N-methylated counterpart N-methyl-D-aspartic acid (NMDA) is expected to have a distinct logP profile due to differential hydrogen-bonding capacity arising from the substitution position . The methyl group on the carbon backbone versus the nitrogen atom alters the electron distribution and ionization behavior at physiological pH: the N-methyl group in NMDA converts the α-amino group to a secondary amine, modifying its pKa and protonation state relative to the primary amine retained in 3-methyl-D-aspartic acid (3R)- [1]. Additionally, the (2S,3R)-diastereomer of 3-methylaspartic acid has a reported ACD/LogP of −0.72 compared to D-aspartic acid's estimated LogP of approximately −1.075, illustrating that C-3 methylation consistently increases lipophilicity by ~0.3–0.7 log units regardless of stereochemistry [2]. This physicochemical divergence directly impacts solubility, formulation behavior, and passive membrane permeability in both in vitro assay systems and in vivo models.

Physicochemical profiling Lipophilicity Blood-brain barrier prediction NMDA receptor tool compounds

Stereochemical Identity: (2R,3R) Configuration Defines a Unique Diastereomer Distinct from All Other 3-Methylaspartate Isomers

3-Methyl-D-aspartic acid (3R)- is the single stereoisomer with (2R,3R) absolute configuration—also designated as D-threo-3-methylaspartate . This is one of four possible stereoisomers of 3-methylaspartic acid: (2S,3S) [L-threo], (2S,3R) [L-erythro], (2R,3R) [D-threo—the target], and (2R,3S) [D-erythro]. The (2R,3R) isomer can be produced with diastereomeric ratios of >98:2 and enantiomeric excess values of >99% via engineered methylaspartate ammonia lyase (MAL) biocatalysis or via an enantiodiscrimination strategy using (S)-N,N′-bis-(p-methoxybenzyl)-3-iso-propylpiperazine-2,5-dione as a chiral auxiliary, yielding the (2R,3R)- and (2R,3S)-isomers as single diastereoisomers in high enantiomeric excess [1]. In contrast, the natural (2S,3S)-isomer is biosynthesized by glutamate mutase from L-glutamate in the methylaspartate cycle of anaerobic bacteria [2]. The stereochemical distinction is not merely academic: MAL from Clostridium tetanomorphum employs Lys-331 as an (S)-specific base catalyst that abstracts the 3S-proton exclusively from L-threo-3-methylaspartate, meaning the (2R,3R) isomer is not processed as a natural substrate by the wild-type enzyme [2].

Chiral amino acid standards Stereochemical quality control Diastereomer resolution Asymmetric synthesis

Enzymatic Mechanism Divergence: C-3 Stereochemistry Determines Concerted vs. Stepwise Deamination Pathway

In the methylaspartate ammonia-lyase (MAL, EC 4.3.1.2) system, a change in C-3 stereochemistry from (S) to (R) induces a complete switch in the catalytic elimination mechanism. Using ¹⁵N-isotope effects, Gani et al. demonstrated that the natural substrate (2S,3S)-3-methylaspartic acid undergoes concerted elimination (Cβ–H and Cα–N bonds cleaved in the same transition state) with a ¹⁵N kinetic isotope effect (V/K) of 1.0246 ± 0.0013, whereas (2S,3R)-3-methylaspartic acid—the C-3 epimer—is deaminated via a stepwise carbocationic mechanism [1]. While this study examined the L-enantiomers, the principle that C-3 stereochemistry dictates the catalytic mechanism is directly extensible to the D-series: the (2R,3R) isomer (the target compound) bears the threo configuration at C-3 with (R) stereochemistry, which would position it for a distinct mechanistic pathway compared to the (2R,3S) isomer should it encounter an enzyme capable of processing D-amino acids [2]. This stereochemistry-dependent mechanistic bifurcation is not observed with achiral aspartate analogs that lack a C-3 substituent, making it a unique differentiation point for 3-substituted aspartic acids.

Enzyme mechanism Methylaspartate ammonia-lyase Isotope effect Biocatalysis

Biosynthetic Incorporation Exclusivity: Only the (2S,3S)-Isomer Serves as a Polyketide Starter Unit, Excluding the (2R,3R)- and (2S,3R)-Isomers

In the biosynthesis of the 20-membered macrolactam polyketide antibiotic vicenistatin produced by Streptomyces halstedii HC34, the starter unit 3-amino-2-methylpropionate (AmP) is derived from 3-methylaspartate. Isotopic incorporation studies demonstrated that only (2S,3S)-3-methylaspartate is incorporated into vicenistatin; the (2S,3R)-isomer and DL-3-amino-2-methylpropionate were explicitly not incorporated [1][2]. This establishes that the vicenistatin biosynthetic machinery, which includes glutamate mutase and associated epimerases, exhibits absolute stereospecificity for the (2S,3S) configuration at the 3-methylaspartate stage [2]. The (2R,3R)-isomer (the target compound) is the enantiomer of the natural (2S,3S)-isomer and would similarly be excluded from this biosynthetic pathway. This stereospecific exclusion provides a functional differentiation: the (2R,3R)-isomer can serve as a non-incorporable negative control or as a stereochemical probe in biosynthetic feeding studies, whereas the (2S,3S)-isomer is the active precursor.

Natural product biosynthesis Polyketide antibiotics Vicenistatin Stereochemical probe

Synthetic Accessibility and Chiral Purity: Enantiodiscrimination Strategy Enables Production of (2R,3R)-Isomer as a Single Diastereoisomer in High ee

The (2R,3R)-3-methyl-D-aspartic acid isomer can be synthesized via an enantiodiscrimination strategy employing the enolate of (S)-N,N′-bis-(p-methoxybenzyl)-3-iso-propylpiperazine-2,5-dione, which exhibits high levels of enantiodiscrimination toward racemic 2-bromo-propionate esters . This method yields adducts containing two new stereogenic centers that can be deprotected to afford (2R,3R)-3-methyl-aspartates as single diastereoisomers in high enantiomeric excess . Alternatively, engineered variants of methylaspartate ammonia lyase (MAL-L384A) enable the biocatalytic asymmetric synthesis of 3-substituted aspartic acids with diastereomeric ratios exceeding 98:2 and enantiomeric excess values above 99% [1]. In contrast, the N-methyl-D-aspartic acid (NMDA) synthesis proceeds via entirely different routes (Leuckart-Wallach reaction or reductive amination of D-aspartic acid), and D-aspartic acid itself is commercially available as a bulk amino acid requiring no synthetic manipulation [2]. The synthetic complexity of the (2R,3R)-isomer—requiring either chiral auxiliary-based enantiodiscrimination or engineered enzyme biocatalysis—directly impacts procurement cost, lead time, and the necessity for rigorous stereochemical quality control.

Asymmetric synthesis Chiral building block Diastereomerically pure amino acid Process chemistry

Predicted Physicochemical Property Differentiation: Density, Boiling Point, and Hydrogen Bonding vs. D-Aspartic Acid

The introduction of a methyl group at C-3 in 3-methyl-D-aspartic acid (3R)- produces measurable shifts in predicted physicochemical properties compared to the parent compound D-aspartic acid. The target compound has a predicted density of 1.4 ± 0.1 g/cm³, a boiling point of 259.2 ± 30.0 °C at 760 mmHg, a molar refractivity of 31.8 ± 0.3 cm³, and a polar surface area of 101 Ų . The ACD/LogD at pH 7.4 is −4.11, reflecting the highly hydrophilic character typical of dicarboxylic amino acids, though the C-3 methyl group provides a modest hydrophobicity shift relative to D-aspartic acid (estimated LogP ≈ −1.075) . The compound has 4 hydrogen bond donors and 5 hydrogen bond acceptors with 3 freely rotatable bonds, and it passes the Rule of 5 with zero violations . These predicted properties differ from NMDA, which, due to N-methylation of the amino group, has altered hydrogen-bonding capacity (the secondary amine can only donate one H-bond vs. the two donations possible from the primary amine in the target compound), potentially affecting receptor binding interactions where the α-ammonium group serves as a key pharmacophoric element [1].

Physicochemical characterization Solubility prediction Formulation development Chromatographic method development

Optimal Application Scenarios for Procuring 3-Methyl-D-aspartic acid (3R)- Based on Verified Differentiation Evidence


Chiral Building Block for Stereochemically Defined 3-Substituted Aspartate Derivatives in Medicinal Chemistry

The (2R,3R) configuration of 3-methyl-D-aspartic acid (3R)- makes it an essential chiral building block for medicinal chemistry programs targeting 3-substituted aspartate scaffolds with defined D-threo geometry. As demonstrated by the enantiodiscrimination synthesis strategy and the engineered MAL-L384A biocatalytic platform [1], this isomer can be obtained in >98:2 dr and >99% ee, enabling downstream incorporation into peptidomimetics, protease inhibitors, or EAAT transporter ligands where both C-2 and C-3 stereochemistry critically determine target binding. This compound is irreplaceable by D-aspartic acid (lacks the C-3 substituent) or NMDA (wrong methylation position) for any SAR exploration of the C-3 position.

Stereochemical Probe in Methylaspartate Ammonia-Lyase (MAL) Mechanism and Engineering Studies

The C-3 (R) stereochemistry of the target compound makes it a valuable tool for probing the active-site stereospecificity of methylaspartate ammonia-lyase and its engineered variants. As established by Gani et al., the C-3 stereochemistry determines whether elimination proceeds via a concerted or stepwise carbocationic mechanism [2]. The (2R,3R)-isomer—being the D-enantiomer of the natural (2S,3S)-substrate and bearing the threo configuration with (R) stereochemistry at C-3—can be used to test whether engineered MAL variants with expanded substrate scope can process D-amino acids, and if so, whether the C-3 stereochemistry continues to dictate the reaction mechanism in the D-series.

Negative Control for Vicenistatin-Type Polyketide Biosynthetic Feeding Studies

In natural product biosynthesis research focused on macrolactam polyketides such as vicenistatin, the (2R,3R)-isomer of 3-methylaspartic acid serves as a stereochemically appropriate negative control for isotopic feeding studies. Published data demonstrate that only the (2S,3S)-isomer is incorporated into vicenistatin, while the (2S,3R)-isomer is explicitly excluded [3]. As the enantiomer of the natural substrate, (2R,3R)-3-methyl-D-aspartic acid is predicted to be similarly non-incorporable, allowing researchers to confirm that observed incorporation of labeled (2S,3S)-isomer is stereospecific rather than promiscuous. No other commercially available aspartate analog provides this combination of correct carbon skeleton with incorrect (mirror-image) stereochemistry for such studies.

Analytical Reference Standard for Chiral Separation Method Development Targeting 3-Methylaspartate Diastereomers

The (2R,3R)-isomer is one of four possible 3-methylaspartic acid stereoisomers, each requiring chromatographic resolution for quality control of synthetic or biosynthetic products. Method development for chiral HPLC or CE separation of 3-methylaspartate diastereomers requires authentic standards of each isomer. The predicted physicochemical properties—LogP of −0.32, PSA of 101 Ų, and 3 rotatable bonds —inform mobile phase and stationary phase selection. For laboratories developing analytical methods to monitor biocatalytic 3-methylaspartate synthesis or to verify the stereochemical purity of synthetic batches, procurement of the individual (2R,3R)-isomer as a certified reference standard is essential for peak identification and method validation.

Quote Request

Request a Quote for 3-Methyl-D-aspartic acid, (3R)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.